Fujikinetin

Description

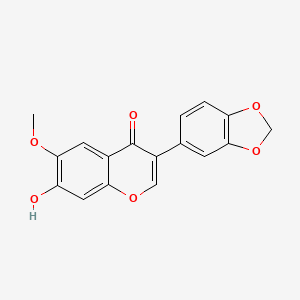

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-15-5-10-14(6-12(15)18)21-7-11(17(10)19)9-2-3-13-16(4-9)23-8-22-13/h2-7,18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDVDQRHFDCVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fujikinetin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fujikinetin, a substituted isoflavone, has emerged as a molecule of interest within the scientific community, demonstrating potential therapeutic applications. This technical guide provides a comprehensive overview of Fujikinetin, detailing its chemical structure, physicochemical properties, and plausible synthetic pathways. Furthermore, it delves into its known and putative biological activities, with a particular focus on its anti-giardial and anti-malarial properties. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the experimental methodologies for its study and highlighting areas for future investigation.

Introduction to Fujikinetin

Fujikinetin, systematically named 3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one, is a member of the isoflavonoid class of natural products.[1] Isoflavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2] The structural similarity of Fujikinetin to other bioactive isoflavones suggests its potential as a lead compound in drug discovery programs. This guide aims to consolidate the current knowledge on Fujikinetin and provide a practical framework for its further scientific exploration.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of Fujikinetin is fundamental for its synthesis, purification, and formulation, as well as for interpreting its biological activity.

Chemical Structure

The chemical structure of Fujikinetin is characterized by a core isoflavone scaffold, which consists of a chromen-4-one ring substituted with a phenyl group at the 3-position. Key structural features include:

-

IUPAC Name: 3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one[1]

-

Canonical SMILES: COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4)O[1]

-

InChI Key: QMDVDQRHFDCVKB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of Fujikinetin influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development.

| Property | Value | Source |

| Molecular Weight | 312.28 g/mol | [3] |

| logP (octanol-water partition coefficient) | 2.90 (AlogP) | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

| Rotatable Bonds | 2 | [3] |

| Topological Polar Surface Area | 78.13 Ų | [3] |

| Predicted Boiling Point | 545.6 ± 50.0 °C | |

| Predicted Density | 1.466 ± 0.06 g/cm³ | |

| Predicted pKa | 6.95 ± 0.20 | |

| Solubility | Soluble in DMSO and ethanol.[4][5] Practically insoluble in cold water.[5] |

Synthesis and Purification

While a specific, detailed synthesis of Fujikinetin is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for isoflavone synthesis. The most common approach involves the oxidative cyclization of a chalcone precursor.[6]

Proposed Synthetic Pathway

Step 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate

This reaction involves the base-catalyzed condensation of 2,4-dihydroxy-5-methoxyacetophenone with piperonal (1,3-benzodioxole-5-carbaldehyde) to yield the corresponding chalcone.

Experimental Protocol:

-

Dissolve 2,4-dihydroxy-5-methoxyacetophenone (1 equivalent) and piperonal (1 equivalent) in ethanol.

-

Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone product.

-

Filter, wash the precipitate with water, and dry to obtain the crude chalcone.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified chalcone.

Step 2: Oxidative Cyclization to Fujikinetin

The purified chalcone is then subjected to oxidative cyclization to form the isoflavone ring of Fujikinetin. Several reagents can be employed for this transformation, with thallium(III) nitrate (Tl(NO₃)₃) being a common choice.[7] Alternatively, iodine in dimethyl sulfoxide (DMSO) can also be used.[8]

Experimental Protocol (using Thallium(III) Nitrate):

-

Dissolve the chalcone (1 equivalent) in anhydrous methanol.

-

Add thallium(III) nitrate (1.1 equivalents) to the solution and stir at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Fujikinetin.

Purification and Characterization

Purification of both synthetic and naturally isolated Fujikinetin can be achieved using standard chromatographic techniques.

Purification Protocol:

-

Column Chromatography: Crude Fujikinetin can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, reverse-phase HPLC can be employed. A C18 column with a mobile phase consisting of a gradient of acetonitrile in water (often with a small amount of trifluoroacetic acid or formic acid) is typically effective for separating isoflavones.[2][9]

Characterization: The structure and purity of the synthesized Fujikinetin should be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Biological Activities and Mechanism of Action

Fujikinetin, as an isoflavone, is anticipated to exhibit a range of biological activities. Preliminary reports and analogies to structurally similar compounds suggest its potential as an anti-giardial and anti-malarial agent.

Anti-Giardial Activity

Giardia lamblia is a protozoan parasite that causes giardiasis, a diarrheal disease. Attachment of the parasite to the intestinal epithelium is a critical step in the pathogenesis of the disease.[10]

Proposed Mechanism of Action: Based on studies of other isoflavones like formononetin, Fujikinetin may exert its anti-giardial effects by interfering with the parasite's ability to attach to host cells and by inhibiting its motility.[11][12][13][14] This could be due to the disruption of the parasite's cytoskeleton or interference with adhesive proteins on its surface.

Experimental Workflow for In Vitro Anti-Giardial Assay:

Detailed Protocol for Giardia lamblia Culture and Viability Assay:

-

Culture of Giardia lamblia: Trophozoites of G. lamblia (e.g., WB strain) are cultured axenically in TYI-S-33 medium supplemented with bovine bile and serum at 37°C in anaerobic conditions.[15][16]

-

Drug Preparation: Prepare a stock solution of Fujikinetin in a suitable solvent such as DMSO or ethanol.[4][14] Serial dilutions are then made in the culture medium to achieve the desired final concentrations.

-

Viability Assay:

-

Seed a 96-well plate with a known number of G. lamblia trophozoites per well.

-

Add the various concentrations of Fujikinetin to the wells. Include a solvent control (vehicle) and a positive control (e.g., metronidazole).

-

Incubate the plate at 37°C for 24 or 48 hours.

-

Assess parasite viability using methods such as direct counting with a hemocytometer, or by using viability dyes (e.g., trypan blue) or a bioluminescent ATP content assay.[17]

-

-

Attachment Assay:

-

Grow a monolayer of intestinal epithelial cells (e.g., Caco-2) in a 96-well plate.

-

Add fluorescently labeled G. lamblia trophozoites to the cell monolayer in the presence of varying concentrations of Fujikinetin.

-

After a short incubation period (e.g., 1-2 hours), wash the wells to remove unattached parasites.

-

Quantify the attached parasites by measuring the fluorescence.[18]

-

Anti-Malarial Activity

Malaria, caused by Plasmodium parasites, remains a major global health concern. The emergence of drug-resistant strains necessitates the discovery of new anti-malarial compounds.

Proposed Mechanism of Action: The anti-malarial mechanism of isoflavones is not fully elucidated but is thought to involve multiple targets. Flavonoids, in general, have been shown to chelate with nucleic acid base pairing of the parasite, potentially inhibiting DNA replication and transcription.[19] Other potential mechanisms could include inhibition of essential parasite enzymes or disruption of the parasite's ability to detoxify heme.[20]

Experimental Workflow for In Vitro Anti-Malarial Assay:

Detailed Protocol for Plasmodium falciparum Culture and Drug Susceptibility Assay:

-

Culture of Plasmodium falciparum: The erythrocytic stages of P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in in vitro culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[1][21][22]

-

Drug Preparation: Prepare a stock solution of Fujikinetin in DMSO.[18] Perform serial dilutions in culture medium to obtain the desired test concentrations.

-

Drug Susceptibility Assay (SYBR Green I-based):

-

Synchronize the parasite culture to the ring stage.

-

In a 96-well plate, add the parasitized erythrocytes to wells containing the different concentrations of Fujikinetin. Include a solvent control and a positive control (e.g., chloroquine or artemisinin).

-

Incubate the plate for 72 hours under the standard culture conditions.

-

Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.[2][22]

-

Measure the fluorescence using a microplate reader. The fluorescence intensity is proportional to the amount of parasite DNA, and thus parasite growth.

-

Calculate the 50% inhibitory concentration (IC₅₀) value by fitting the dose-response data to a suitable model.

-

Future Directions and Conclusion

Fujikinetin presents a promising scaffold for the development of novel therapeutic agents. While this guide provides a comprehensive overview of its known attributes and potential, further research is warranted in several key areas:

-

Definitive Synthesis: Development and optimization of a high-yield, scalable synthetic route for Fujikinetin.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets of Fujikinetin in Giardia lamblia and Plasmodium falciparum to understand its mode of action and potential for resistance development.

-

In Vivo Efficacy and Toxicology: Evaluation of the efficacy and safety of Fujikinetin in animal models of giardiasis and malaria.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Fujikinetin analogs to identify compounds with improved potency and pharmacokinetic properties.

References

-

ChEMBL. (n.d.). Compound: FUJIKINETIN (CHEMBL485985). EMBL-EBI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9883229, Fujikinetin. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9883229, Fujikinetin. PubChem. Retrieved from [Link]

- Sterk, G. J., van der Goot, H., & Timmerman, H. (2007). Rapid detachment of Giardia lamblia trophozoites as a mechanism of antimicrobial action of the isoflavone formononetin. Journal of Antimicrobial Chemotherapy, 59(5), 957–960.

-

National Center for Biotechnology Information. (n.d.). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PubMed Central. Retrieved from [Link]

- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Montero, L., et al. (2018). An HPLC Method for the Determination of Isoflavones and the Evaluation of Their Antioxidant Capacity in Both Homogeneous and Microheterogeneous Systems.

- Salehi, B., et al. (2019). Total synthesis of isoflavonoids. Natural Product Reports, 36(11), 1536-1569.

-

National Center for Biotechnology Information. (n.d.). Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models. PubMed Central. Retrieved from [Link]

- Fisher, B. S., Estraño, C. E., & Cole, J. A. (2013). Modeling long-term host cell-Giardia lamblia interactions in an in vitro co-culture system. PloS one, 8(12), e81125.

- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015). International Journal of Chemical Studies, 3(4), 01-10.

- Kraft, C., et al. (2000). Antiplasmodial activity of isoflavones from Andira inermis. Journal of ethnopharmacology, 73(1-2), 131–135.

-

National Center for Biotechnology Information. (n.d.). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. PubMed Central. Retrieved from [Link]

- Grün, I. U., et al. (2001). The use of HPLC identification and quantification of isoflavones content in samples obtained in pharmacies. Acta Scientiarum. Technology, 23, 1-5.

- Evaluating Antiplasmodial and Antimalarial Activities of Soybean (Glycine max) Seed Extracts on P. falciparum Parasite Cultures and P. berghei-Infected Mice. (2020).

- Sterk, G. J., van der Goot, H., & Timmerman, H. (2007). Rapid detachment of Giardia lamblia trophozoites as a mechanism of antimicrobial action of the isoflavone formononetin. Journal of Antimicrobial Chemotherapy, 59(5), 957–960.

-

National Center for Biotechnology Information. (n.d.). Antiplasmodial natural products: an update. PubMed Central. Retrieved from [Link]

- Solubility of Adenine and Kinetin in Water–Ethanol Solutions. (2018).

-

Epitope Diagnostics Inc. (n.d.). EDI™ Human Anti-Giardia lamblia IgM ELISA Kit. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Giardia intestinalis (lamblia). Retrieved from [Link]

- Improved methods for the large-scale cultivation of Giardia lamblia trophozoites in the academic labor

- Purification and characterization of a lectin from endophytic fungus Fusarium solani having complex sugar specificity. (2016). 3 Biotech, 6(2), 213.

- In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. (2021). Molecules, 26(11), 3196.

- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy, 7(7), 3887-3893.

- In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. (2022). Antimicrobial Agents and Chemotherapy, 66(1), e01373-21.

- In silico investigation of novel Plasmodium Falciparum glycogen synthase kinase (pfGSk3β) inhibitors for the treatment of malaria infection. (2022). Journal of Biomolecular Structure and Dynamics, 40(21), 10565-10578.

- Mechanism of Action of Isoflavone Derived from Soy-Based Tempeh as an Antioxidant and Breast Cancer Inhibitor via Potential Upregulation of miR-7-5p: A Multimodal Analysis Integrating Pharmacoinformatics and Cellular Studies. (2023). International Journal of Molecular Sciences, 24(13), 10928.

-

Demeditec Diagnostics GmbH. (n.d.). Giardia lamblia ELISA. Retrieved from [Link]

- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. (2021). Organic & Biomolecular Chemistry, 19(15), 3436-3445.

- Antiplasmodial activity of n

- Metabolic Engineering of Isoflavones: An Updated Overview. (2020). Frontiers in Plant Science, 11, 571.

- The impact of Iso-mukaadial acetate on Plasmodium falciparum transcriptional gene regulation. (2023). Malaria World Journal, 14, 1-15.

- Simplified HPLC method for total isoflavones in soy products. (2005). Food Chemistry, 91(3), 565-569.

- Artemisinin exposure at the ring or trophozoite stage impacts Plasmodium falciparum sexual conversion differently. (2020). eLife, 9, e58926.

- High-Throughput Giardia lamblia Viability Assay Using Bioluminescent ATP Content Measurements. (2010). Antimicrobial Agents and Chemotherapy, 54(5), 1943–1948.

- Reagent useful for cyclization of Chalcones to isoflavones with good percentage of Yield. (2012).

Sources

- 1. Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. connectjournals.com [connectjournals.com]

- 12. Antiplasmodial activity of isoflavones from Andira inermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemijournal.com [chemijournal.com]

- 14. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 15. redalyc.org [redalyc.org]

- 16. mdpi.com [mdpi.com]

- 17. High-Throughput Giardia lamblia Viability Assay Using Bioluminescent ATP Content Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro studies on the sensitivity pattern of Plasmodium falciparum to anti-malarial drugs and local herbal extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluating Antiplasmodial and Antimalarial Activities of Soybean (Glycine max) Seed Extracts on P. falciparum Parasite Cultures and P. berghei-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiplasmodial natural products: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa | MDPI [mdpi.com]

- 22. Making sure you're not a bot! [gupea.ub.gu.se]

Fujikinetin (CAS 38965-66-1): A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Fujikinetin is a naturally occurring isoflavone that has garnered interest for its potential therapeutic applications, particularly in the realm of infectious diseases.[1] Isoflavones, a class of polyphenolic compounds found in various plants, are known for their diverse biological activities.[2][3] This technical guide provides a comprehensive overview of Fujikinetin, including its chemical identifiers, physicochemical properties, and a detailed exploration of its reported anti-giardial and antimalarial activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the scientific basis and experimental considerations for working with this compound. While direct experimental data on Fujikinetin is limited, this guide synthesizes available information and provides context based on related isoflavones and general principles of antiprotozoal drug action to facilitate future research endeavors.

Chemical and Physical Properties

A thorough understanding of a compound's chemical and physical properties is fundamental for its application in research and development. This section details the key identifiers and physicochemical characteristics of Fujikinetin.

Core Identifiers

Precise identification of a chemical entity is crucial for accurate scientific communication and data retrieval. The following table summarizes the primary identifiers for Fujikinetin.

| Identifier | Value | Source |

| CAS Number | 38965-66-1 | PubChem[1] |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one | PubChem[1] |

| Molecular Formula | C₁₇H₁₂O₆ | PubChem[1] |

| Molecular Weight | 312.28 g/mol | ChEMBL[4] |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCO4)O | PubChem[1] |

| InChI Key | QMDVDQRHFDCVKB-UHFFFAOYSA-N | PubChem[1] |

Synonyms

Fujikinetin is also known by several other names in scientific literature and chemical databases.[1] These include:

-

6-Methoxypseudobaptigenin

-

Isoacicerone

-

7-Hydroxy-6-methoxy-3',4'-methylenedioxyisoflavone

Physicochemical Properties (Predicted)

The following physicochemical properties have been predicted using computational models and provide valuable insights into the compound's expected behavior in biological systems.

| Property | Predicted Value | Source |

| AlogP | 2.90 | ChEMBL[4] |

| Polar Surface Area | 78.13 Ų | ChEMBL[4] |

| Hydrogen Bond Donors | 1 | ChEMBL[4] |

| Hydrogen Bond Acceptors | 6 | ChEMBL[4] |

| Rotatable Bonds | 2 | ChEMBL[4] |

Note: These values are computationally predicted and should be confirmed through experimental validation.

Biological Activity and Potential Mechanisms of Action

Fujikinetin has been reported to possess anti-giardial and antimalarial properties. While the precise molecular mechanisms have not been fully elucidated for Fujikinetin itself, this section explores the likely modes of action based on studies of related isoflavones and the known vulnerabilities of Giardia lamblia and Plasmodium falciparum.

Anti-giardial Activity

Giardia lamblia is a protozoan parasite that causes giardiasis, a diarrheal disease. A key aspect of Giardia's pathogenicity is its ability to attach to the intestinal epithelium.[5] Research on the related isoflavone, formononetin, has demonstrated a rapid, potent anti-giardial effect by inducing the detachment of trophozoites (the active, feeding stage of the parasite) from surfaces.[5][6][7] This detachment is also associated with the inhibition of flagellar motility, which is essential for the parasite's movement and attachment.[5][6][7]

Hypothesized Mechanism for Fujikinetin:

Based on the findings with formononetin, it is plausible that Fujikinetin exerts its anti-giardial activity through a similar mechanism involving the disruption of parasite attachment. The isoflavone scaffold may interact with components of the Giardia cytoskeleton or adhesive disc, leading to a loss of adherence to the intestinal lining. This would ultimately lead to the clearance of the parasite from the host.

Caption: Hypothesized mechanism of Fujikinetin-induced Giardia detachment.

Antimalarial Activity

Malaria, caused by Plasmodium parasites, remains a significant global health challenge. The parasite's life cycle within human red blood cells involves the digestion of hemoglobin, which releases toxic heme. The parasite detoxifies heme by polymerizing it into hemozoin. Many antimalarial drugs, such as chloroquine, are thought to interfere with this process.[8] Additionally, the generation of reactive oxygen species (ROS) that damage parasite components is another established antimalarial mechanism.[9]

Potential Mechanisms for Fujikinetin:

As an isoflavone, Fujikinetin possesses a polyphenolic structure that could potentially contribute to antimalarial activity through several mechanisms:

-

Inhibition of Hemozoin Formation: The planar aromatic structure of Fujikinetin might allow it to intercalate with heme, preventing its polymerization into hemozoin. The accumulation of free heme would then lead to oxidative stress and parasite death.

-

Induction of Oxidative Stress: Isoflavones can act as pro-oxidants under certain conditions, potentially increasing the levels of ROS within the parasite and causing damage to essential biomolecules.

-

Enzyme Inhibition: Isoflavones are known to inhibit various enzymes.[10] Fujikinetin could potentially target essential Plasmodium enzymes involved in processes like protein synthesis, glycolysis, or nucleic acid metabolism.

Caption: Potential antimalarial mechanisms of action for Fujikinetin.

Experimental Protocols

To facilitate further investigation into the biological activities of Fujikinetin, this section outlines standard experimental protocols for assessing its anti-giardial and antimalarial efficacy in vitro.

In Vitro Anti-giardial Susceptibility Assay

This protocol is designed to determine the concentration of Fujikinetin required to inhibit the growth and viability of Giardia lamblia trophozoites.

Materials:

-

Giardia lamblia trophozoites (e.g., WB strain)

-

TYI-S-33 medium supplemented with bovine bile and serum

-

Fujikinetin stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Anaerobic incubation system (e.g., gas-generating pouch system)

-

Inverted microscope

-

Cell viability reagent (e.g., resazurin-based assay)

-

Plate reader

Procedure:

-

Trophozoite Culture: Culture G. lamblia trophozoites in TYI-S-33 medium at 37°C until they reach the late logarithmic phase of growth.

-

Drug Dilution: Prepare a serial dilution of the Fujikinetin stock solution in the culture medium to achieve the desired final concentrations.

-

Assay Setup: Seed the 96-well plates with a known density of trophozoites. Add the diluted Fujikinetin solutions to the wells. Include appropriate controls: a negative control (trophozoites with medium and solvent only) and a positive control (trophozoites with a known anti-giardial drug like metronidazole).

-

Incubation: Incubate the plates anaerobically at 37°C for 24-48 hours.

-

Viability Assessment: After incubation, assess the viability of the trophozoites. This can be done qualitatively by observing motility and morphology under an inverted microscope or quantitatively using a cell viability assay.

-

Data Analysis: For quantitative assays, measure the signal (e.g., fluorescence or absorbance) using a plate reader. Calculate the percentage of inhibition for each concentration of Fujikinetin relative to the negative control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the inhibition data against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This widely used assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA.

Materials:

-

Chloroquine-sensitive or -resistant strain of P. falciparum (e.g., 3D7 or Dd2)

-

Human red blood cells (O+)

-

RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

-

Fujikinetin stock solution

-

96-well microtiter plates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells. Synchronize the parasite culture to the ring stage.

-

Assay Setup: Prepare a parasite suspension with a defined parasitemia and hematocrit. Add the suspension to the wells of a 96-well plate. Add serial dilutions of Fujikinetin to the wells. Include negative (parasites with solvent) and positive (parasites with a known antimalarial like chloroquine or artemisinin) controls.

-

Incubation: Incubate the plates in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C for 72 hours.

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding the lysis buffer containing SYBR Green I to each well.

-

Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration compared to the negative control. Determine the IC₅₀ value by plotting the inhibition data against the log of the drug concentration and fitting to a dose-response curve.

Pharmacokinetics and Toxicology: Considerations for Isoflavones

General Pharmacokinetics of Isoflavones

The bioavailability of isoflavones is influenced by their chemical form (aglycone or glycoside) and metabolism by gut microbiota.[3][11]

-

Absorption: Isoflavone aglycones are generally absorbed more readily than their glycoside counterparts.[3]

-

Metabolism: After absorption, isoflavones undergo extensive phase II metabolism in the intestine and liver, leading to the formation of glucuronide and sulfate conjugates.[12] These conjugates are the primary forms found in circulation.[13]

-

Excretion: Isoflavone metabolites are primarily excreted in the urine.[13][14] The half-life of many isoflavones is in the range of several hours, suggesting that sustained plasma concentrations may require frequent dosing.[14][15]

Toxicology and Safety of Isoflavones

Isoflavones, particularly those from soy, have a long history of dietary consumption and are generally considered safe.[16][17][18] However, due to their estrogen-like activity, concerns have been raised about their potential as endocrine disruptors, especially in vulnerable populations.[2][19]

In Vitro Cytotoxicity Assessment:

A standard approach to assess the potential toxicity of a new compound like Fujikinetin is to perform in vitro cytotoxicity assays using mammalian cell lines. The MTT or resazurin-based assays are commonly used for this purpose.[20][21][22][23] These assays measure cell viability and can be used to determine the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀). A selectivity index (SI), calculated as the ratio of the CC₅₀ in a mammalian cell line to the IC₅₀ against the target parasite, can provide an initial indication of the compound's therapeutic window.

Conclusion and Future Directions

Fujikinetin is an isoflavone with reported anti-giardial and antimalarial activities. While direct and detailed mechanistic studies on this specific compound are lacking, research on related isoflavones provides a strong foundation for hypothesizing its modes of action. For its anti-giardial effects, disruption of parasite attachment and motility is a likely mechanism. For its antimalarial activity, interference with heme detoxification and induction of oxidative stress are plausible pathways.

To advance the understanding and potential therapeutic development of Fujikinetin, the following research areas are critical:

-

Quantitative Bioactivity Studies: Determination of the IC₅₀ values of Fujikinetin against various strains of Giardia lamblia and Plasmodium falciparum, including drug-resistant strains.

-

Mechanism of Action Elucidation: Detailed experimental studies to confirm the hypothesized mechanisms of action, including assays to measure parasite attachment, flagellar motility, hemozoin formation, and oxidative stress.

-

Target Identification: Identification of the specific molecular targets of Fujikinetin within the parasites.

-

In Vivo Efficacy Studies: Evaluation of the efficacy of Fujikinetin in animal models of giardiasis and malaria.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of Fujikinetin.

By addressing these research gaps, the scientific community can fully assess the therapeutic potential of Fujikinetin as a novel anti-infective agent.

References

-

PubChem. Fujikinetin. National Center for Biotechnology Information. [Link]

-

ChEMBL. FUJIKINETIN (CHEMBL485985). European Bioinformatics Institute. [Link]

- Křížová, L., Dadáková, K., Kašparovská, J., & Kašparovský, T. (2019). Isoflavones. Molecules, 24(6), 1076.

- Pino, A. M., Valladares, L. E., Palma, M. A., Mancilla, A. M., Yañez, M., & Albala, C. (2010). Isoflavones: estrogenic activity, biological effect and bioavailability. Revista medica de Chile, 138(10), 1322–1330.

- Izydorczyk, M. S., & Moghadasian, M. H. (2009). Review of the factors affecting bioavailability of soy isoflavones in humans. Journal of the American College of Nutrition, 28(5), 529–542.

- Lauwaet, T., Sonda, S., St-Pierre, J., & Gillin, F. D. (2007). Rapid detachment of Giardia lamblia trophozoites as a mechanism of antimicrobial action of the isoflavone formononetin. The Journal of antimicrobial chemotherapy, 59(4), 681–687.

- Munro, I. C., Harwood, M., Hlywka, J. J., Stephen, A. M., Doull, J., Flamm, W. G., & Adlercreutz, H. (2003). Soy isoflavones: a safety review. Nutrition reviews, 61(1), 1–33.

- Zhang, Y., Wang, G., Song, T., & Cassidy, A. (2003). Metabolism and disposition of isoflavone conjugated metabolites in humans after ingestion of kinako. The Journal of nutrition, 133(2), 399–405.

- Zhang, G. P., Xiao, Z. Y., Rafique, J., Arfan, M., Smith, P. J., Lategan, C. A., & Hu, L. H. (2009). Antiplasmodial isoflavanones from the roots of Sophora mollis.

- Tuntiwechapikul, W., Taka, T., Song, H., Uchida, K., Igarashi, K., & Shirahata, A. (2021). Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao). Molecules (Basel, Switzerland), 26(24), 7432.

-

Chemicalize. Instant Cheminformatics Solutions. ChemAxon. [Link]

- Lauwaet, T., Sonda, S., St-Pierre, J., & Gillin, F. D. (2007). Rapid detachment of Giardia lamblia trophozoites as a mechanism of antimicrobial action of the isoflavone formononetin. Journal of Antimicrobial Chemotherapy, 59(4), 681-687.

- Munro, I. C., Harwood, M., Hlywka, J. J., Stephen, A. M., Doull, J., Flamm, W. G., & Adlercreutz, H. (2003). Soy isoflavones: a safety review. Nutrition Reviews, 61(1), 1-33.

- Prasain, J. K., & Barnes, S. (2013). Pharmacokinetics of dietary isoflavones. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 928, 35–46.

- Barnes, S., Kirk, M., & Coward, L. (2009). The metabolism and analysis of isoflavones and other dietary polyphenols in foods and biological systems. Food & function, 1(2), 128–137.

- S. M., S., & S., S. (2023). Molecular Property Prediction of Modified Gedunin Using Machine Learning. 2023 7th International Conference on Intelligent Computing and Control Systems (ICICCS), 1019-1025.

- Setchell, K. D., Brzezinski, A., Brown, N. M., Desai, P. B., Melhem, M., Meredith, T., Zimmer-Nechimias, L., Wolfe, B., Cohen, Y., & Blatt, Y. (2005). Pharmacokinetics of a slow-release formulation of soybean isoflavones in healthy postmenopausal women. Journal of agricultural and food chemistry, 53(6), 1938–1944.

- Prasain, J. K., & Barnes, S. (2013). Pharmacokinetics of Dietary Isoflavones.

- Munro, I. C., Harwood, M., Hlywka, J. J., Stephen, A. M., Doull, J., Flamm, W. G., & Adlercreutz, H. (2003). Soy Isoflavones: a Safety Review. Nutrition Reviews, 61(1), 1-33.

- Tuntiwechapikul, W., Taka, T., Song, H., Uchida, K., Igarashi, K., & Shirahata, A. (2021). Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao). Molecules, 26(24), 7432.

- Lauwaet, T., Sonda, S., St-Pierre, J., & Gillin, F. D. (2007). Rapid detachment of Giardia lamblia trophozoites as a mechanism of antimicrobial action of the isoflavone formononetin. The Journal of antimicrobial chemotherapy, 59(4), 681–687.

-

ChEMBL. Database Commons. [Link]

- Li, Y., & Zhang, Y. (2023).

- Abdul, A. B., & Roslida, A. H. (2021).

- Lu, L. J., Lin, S. N., Grady, J. J., Nagamani, M., & Anderson, K. E. (1998). Sex and long-term soy diets affect the metabolism and excretion of soy isoflavones in humans. The American journal of clinical nutrition, 68(6 Suppl), 1500S–1504S.

- Barnes, S. (1998). Isoflavonoids and chronic disease: mechanisms of action. Journal of the science of food and agriculture, 77(3), 311–312.

- Roggero, S., & Bar, L. (2023). Debunking the myth: are soy isoflavones truly a public health concern?.

- Solaymani, S., & Singer, S. M. (2023). The Influence of the Protozoan Giardia lamblia on the Modulation of the Immune System and Alterations in Host Glucose and Lipid Metabolism. International Journal of Molecular Sciences, 24(22), 16401.

-

EMBL-EBI. ChEMBL. [Link]

- Tuntiwechapikul, W., Taka, T., Song, H., Uchida, K., Igarashi, K., & Shirahata, A. (2021). Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao). Molecules, 26(24), 7432.

-

ChEMBL. Assay and Activity Questions. [Link]

- Singh, B., & Singh, J. P. (2017). An updated review of dietary isoflavones: Nutrition, processing, bioavailability and impacts on human health.

-

Medicines for Malaria Venture. (2024). Artemisinin: a game-changer in malaria treatment. [Link]

-

Weizmann Institute of Science. Mode of action of antimalarial drugs. [Link]

- Asif, A., & Igoli, J. O. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International journal of molecular sciences, 24(13), 10793.

-

PubChemLite. Fujikinetin methyl ether (C18H14O6). [Link]

Sources

- 1. Fujikinetin | C17H12O6 | CID 9883229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compound: FUJIKINETIN (CHEMBL485985) - ChEMBL [ebi.ac.uk]

- 5. Rapid detachment of Giardia lamblia trophozoites as a mechanism of antimicrobial action of the isoflavone formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid detachment of Giardia lamblia trophozoites as a mechanism of antimicrobial action of the isoflavone formononetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of action of antimalarial drugs | Malaria, atherosclerosis &laser-induced ice nucleation [weizmann.ac.il]

- 9. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]

- 10. Isoflavonoids and chronic disease: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Review of the factors affecting bioavailability of soy isoflavones in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The metabolism and analysis of isoflavones and other dietary polyphenols in foods and biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism and disposition of isoflavone conjugated metabolites in humans after ingestion of kinako - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 15. solgenisoflavones.com [solgenisoflavones.com]

- 16. Soy isoflavones: a safety review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Frontiers | Debunking the myth: are soy isoflavones truly a public health concern? [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medic.upm.edu.my [medic.upm.edu.my]

- 23. mdpi.com [mdpi.com]

Biological Activity of Fujikinetin Isoflavone: A Technical Guide

The following technical guide details the biological activity, chemical properties, and experimental methodologies regarding Fujikinetin.

Executive Summary

Fujikinetin (7-hydroxy-6-methoxy-3',4'-methylenedioxyisoflavone) is a naturally occurring O-methylated isoflavone distinguished by a methylenedioxy bridge on the B-ring.[1] Originally isolated from the bark of Cladrastis platycarpa (Japanese name: Fujiki), it has since been identified as a key bioactive constituent in Cyclopia species (Honeybush tea), Pterocarpus santalinus, and Lepionurus sylvestris.

Unlike common isoflavones (e.g., Genistein, Daidzein), Fujikinetin possesses a unique 3',4'-methylenedioxy moiety. This structural feature is critical for its pharmacological profile, influencing metabolic stability and enhancing lipophilicity, which may facilitate cellular uptake. Its biological activity spans phytoestrogenic modulation , antioxidant defense , and cytotoxic potential against specific cancer cell lines.

Chemical Identity & Structural Analysis[2]

Fujikinetin exists in nature primarily as its 7-O-glucoside, Fujikinin .[1] Upon ingestion, hydrolysis by cytosolic

Physicochemical Properties

| Property | Specification |

| IUPAC Name | 7-hydroxy-6-methoxy-3-(1,3-benzodioxol-5-yl)chromen-4-one |

| Common Name | Fujikinetin |

| CAS Number | 52596-88-6 |

| Molecular Formula | C |

| Molecular Weight | 312.27 g/mol |

| Key Functional Groups | 7-OH (Hydrogen bond donor), 6-OMe (Lipophilicity), 3',4'-Methylenedioxy (Metabolic resistance) |

| Natural Sources | Cladrastis platycarpa, Cyclopia intermedia, Pterocarpus santalinus, Maackia spp.[2][3] |

Structure-Activity Relationship (SAR)

The methylenedioxy ring at the 3',4' position is a defining feature. In medicinal chemistry, this moiety often acts as a bioisostere for dimethoxy groups but with restricted conformation. It can inhibit cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4), potentially extending the half-life of co-administered compounds, although specific inhibition data for Fujikinetin requires further characterization.

Pharmacological Profile & Mechanisms[5]

Phytoestrogenic Activity (SERM Potential)

Fujikinetin acts as a Selective Estrogen Receptor Modulator (SERM). It binds to Estrogen Receptors (ER

-

Mechanism: In the absence of endogenous estrogen, Fujikinetin acts as a weak agonist. In the presence of high estradiol levels, it competes for binding sites, acting as an antagonist.

-

Therapeutic Relevance: This modulation is critical for its use in managing menopausal symptoms (e.g., in Honeybush tea formulations) without the proliferative risks associated with potent ER

agonists in breast tissue.

Antioxidant & Anti-inflammatory Pathways

Fujikinetin exhibits significant radical scavenging activity (ABTS/DPPH assays) and modulates intracellular signaling.

-

Direct Scavenging: The phenolic hydroxyl at C-7 donates hydrogen atoms to neutralize free radicals.

-

Nrf2 Activation: Fujikinetin upregulates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, leading to the expression of Phase II detoxifying enzymes (HO-1, NQO1).

-

NF-

B Inhibition: It suppresses the nuclear translocation of NF-

Cytotoxicity & Anticancer Potential

Recent studies on Lepionurus sylvestris extracts containing Fujikinetin have demonstrated cytotoxicity against HeLa (Cervical), MCF-7 (Breast), and K-562 (Leukemia) cell lines.

-

Mechanism: Induction of apoptosis via the intrinsic mitochondrial pathway (Caspase-3/9 activation) and cell cycle arrest at the G2/M phase.

Mechanistic Visualization

The following diagram illustrates the dual signaling pathways of Fujikinetin: Estrogen Receptor modulation and Nrf2/NF-

Figure 1: Signal transduction pathways modulated by Fujikinetin, highlighting its role in osteogenesis (via ER

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for Fujikinetin analysis.

Protocol A: Isolation & Quantification (LC-MS/MS)

Objective: Isolate Fujikinetin from plant matrix (Cyclopia spp. or Cladrastis bark).

-

Extraction:

-

Pulverize dried plant material (10g) to a fine powder (mesh 40).

-

Extract with 80% Methanol (aq) (100 mL) under ultrasonication for 30 mins at 25°C.

-

Centrifuge at 4,000 rpm for 10 mins; collect supernatant.

-

-

Hydrolysis (Optional for Aglycone quantification):

-

Add 1N HCl to supernatant (1:1 v/v).

-

Incubate at 80°C for 2 hours (converts Fujikinin -> Fujikinetin).

-

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6µm, 100 x 2.1 mm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: ESI Positive Mode. Monitor parent ion [M+H]+ m/z 313.07 .

-

Validation: Use Genistein as an internal standard if pure Fujikinetin is unavailable, correcting for response factor.

-

Protocol B: Estrogen Receptor Competitive Binding Assay

Objective: Determine the IC50 of Fujikinetin for ER

-

Reagents: Recombinant Human ER

ligand-binding domain (LBD), Fluormone™ ES2 (fluorescent estrogen ligand). -

Preparation:

-

Prepare Fujikinetin serial dilutions in DMSO (1 nM to 10 µM).

-

Control: 17

-Estradiol (E2) as positive control.

-

-

Assay Workflow:

-

Mix ER

(20 nM) with Fluormone™ ES2 (1 nM) in assay buffer. -

Add 2 µL of Fujikinetin dilution to 98 µL of the ER/Fluormone complex in a black 96-well plate.

-

Incubate for 2 hours at room temperature in the dark.

-

-

Readout:

-

Measure Fluorescence Polarization (FP) (Ex: 485 nm, Em: 530 nm).

-

Calculation: A decrease in mP (milli-Polarization) indicates displacement of the fluorescent ligand by Fujikinetin.

-

Self-Validation: The Z' factor of the assay must be > 0.5 for the data to be valid.

-

References

-

Imamura, H., et al. (1973).[4] "The Extractives of Japanese Cladrastis Species. I. Structures of Two New Isoflavones, Fujikinetin and Fujikinin from the Bark of Cladrastis platycarpa Makino." Mokuzai Gakkaishi, 19(6), 293-298.[4] Link

-

Lalnunfela, T., et al. (2024). "Exploring the pharmacological potential of Lepionurus sylvestris Blume: from folklore medicinal usage to modern drug development strategies." BMC Complementary Medicine and Therapies, 24, 283. Link

-

Verhoog, N. J., et al. (2007). "Phytoestrogenic potential of Cyclopia extracts and polyphenols." Planta Medica, 73(11), 1209-1215. Link

-

Bopana, N., & Saxena, S. (2008). "Aspalathus linearis (Rooibos) – A Review." Journal of Ethnopharmacology, 119(1), 148-156. (Contextual reference for Cyclopia isoflavones). Link

-

Rao, S. A., et al. (2024).[5][6] "Isolation, Characterization, In Vitro and In Silico Assessment of Undescribed Bioactive Constituents from Pterocarpus santalinus L. Heartwood." ACS Omega. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. ninho.inca.gov.br [ninho.inca.gov.br]

- 4. Freeword: "flavonoid" - JWRS Article Archives [kaiseisha-press.ne.jp]

- 5. Exploring the pharmacological potential of Lepionurus sylvestris blume: from folklore medicinal usage to modern drug development strategies using in vitro and in silico analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical Profiling and Antioxidant Activities of the Most Favored Ready-to-Use Thai Curries, Pad-Ka-Proa (Spicy Basil Leaves) and Massaman | MDPI [mdpi.com]

A Methodological Framework for the Investigation of Fujikinetin in Cladrastis platycarpa

This technical guide presents a comprehensive methodological framework for the investigation, extraction, and characterization of the isoflavonoid Fujikinetin from the tissues of Cladrastis platycarpa, commonly known as the Japanese yellowwood.[1][2] While the presence of Fujikinetin in this specific species is not yet established in scientific literature, this document provides a robust, hypothesis-driven approach for its potential discovery and analysis. This guide is intended for researchers, natural product chemists, and drug development professionals seeking to explore the rich phytochemical landscape of the Cladrastis genus.

Introduction: The Scientific Rationale

Cladrastis platycarpa is a deciduous tree native to Japan, belonging to the Fabaceae (legume) family.[1][2] Plants within this family are well-documented sources of a diverse array of isoflavonoids, compounds renowned for their potential therapeutic properties. Fujikinetin (3-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxychromen-4-one), a structurally distinct isoflavonoid, has garnered interest for its potential biological activities.[3][4] The structural elucidation of novel isoflavonoids from various plant sources underscores the importance of continued exploration in this area.[5][6]

Given the taxonomic placement of Cladrastis platycarpa and the known distribution of isoflavonoids, there exists a compelling scientific basis to hypothesize the presence of Fujikinetin or related isoflavonoid structures within its tissues. This guide outlines the critical steps necessary to test this hypothesis, from initial extraction to definitive structural confirmation.

Part 1: A Systematic Approach to Phytochemical Discovery

The investigation into the occurrence of Fujikinetin in Cladrastis platycarpa necessitates a multi-step, systematic approach. The following workflow is designed to ensure a thorough and scientifically rigorous investigation.

Caption: A generalized workflow for the discovery and characterization of novel bioactive compounds from plant sources.

Part 2: Experimental Protocols

Plant Material Collection and Preparation

For a robust phytochemical analysis, it is crucial to collect various tissues of Cladrastis platycarpa, including leaves, bark, and roots, as isoflavonoid distribution can vary significantly between plant organs. The collected material should be thoroughly washed, air-dried in the shade to prevent degradation of thermolabile compounds, and then ground into a fine powder.

Extraction of Isoflavonoids

The extraction of isoflavonoids from plant matrices is typically achieved using polar solvents.[7] A maceration or Soxhlet extraction protocol is recommended for comprehensive extraction.

Step-by-Step Extraction Protocol:

-

Maceration:

-

Submerge 100g of powdered plant material in 1L of 80% methanol in a sealed container.

-

Agitate the mixture at room temperature for 48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Soxhlet Extraction:

-

Place 50g of the powdered plant material in a cellulose thimble.

-

Extract with 500mL of methanol in a Soxhlet apparatus for 12-24 hours.

-

Concentrate the resulting extract using a rotary evaporator.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the cornerstone for the analysis of isoflavonoids.[8][9][10][11]

HPLC-DAD/MS Analytical Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| DAD Wavelength | 200-400 nm (Monitoring at 260 nm) |

| MS Ionization | Electrospray Ionization (ESI), positive and negative modes |

This method will allow for the separation of various phytochemicals in the extract and provide preliminary identification based on retention time and UV-Vis spectra, compared against a Fujikinetin standard. The mass spectrometer will provide crucial mass-to-charge ratio data for further confirmation.[12][13]

Structural Elucidation

Should the HPLC-MS analysis suggest the presence of Fujikinetin or other novel isoflavonoids, the next critical step is their isolation and definitive structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[14][15][16]

Step-by-Step Structural Elucidation:

-

Isolation: Employ preparative HPLC with the same column and mobile phase system, but at a larger scale, to isolate the compound of interest.

-

Purity Assessment: Analyze the isolated fraction by analytical HPLC to confirm its purity.

-

HRMS Analysis: Obtain the high-resolution mass spectrum to determine the exact molecular formula.

-

NMR Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a suite of NMR spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.

-

Analyze the spectral data to determine the complete chemical structure.

-

Part 3: Biosynthetic Considerations

The biosynthesis of isoflavonoids in plants is a complex process originating from the phenylpropanoid pathway.[17] Understanding this pathway can provide insights into the potential co-occurrence of related compounds.

Caption: A simplified schematic of the isoflavonoid biosynthetic pathway leading to Fujikinetin.

Conclusion

This technical guide provides a comprehensive and scientifically grounded methodology for the investigation of Fujikinetin in Cladrastis platycarpa. By following these detailed protocols, researchers will be well-equipped to undertake a thorough phytochemical analysis of this promising plant species. The potential discovery of Fujikinetin or other novel isoflavonoids in Cladrastis platycarpa could open new avenues for pharmacological research and drug development.

References

-

Japanese yellow-wood (Cladrastis platycarpa) - PictureThis. Available from: [Link]

-

Fujikinetin (C17H12O6) - PubChem. Available from: [Link]

-

Cladrastis platycarpa - JC Raulston Arboretum - NC State. Available from: [Link]

-

Bioactive Compounds in Different Buckwheat Species - PubMed. Available from: [Link]

-

Comparison of Various Extraction Techniques for Isolation and Determination of Isoflavonoids in Plants - PubMed. Available from: [Link]

-

Structure elucidation of a new isoflavone by exclusive use of ¹H NMR measurements - PubMed. Available from: [Link]

-

Quantitative Analysis of Soy Isoflavones - SHIMADZU CORPORATION. Available from: [Link]

-

Platyosprion platycarpum - Trees and Shrubs Online. Available from: [Link]

-

An alternative cytokinin biosynthesis pathway - PMC - NIH. Available from: [Link]

-

Cladrastis platycarpa var. parvifolia | International Plant Names Index. Available from: [Link]

-

Compound: FUJIKINETIN (CHEMBL485985) - ChEMBL - EMBL-EBI. Available from: [Link]

-

Treasure from garden: Bioactive compounds of buckwheat - PMC. Available from: [Link]

- Method for extracting isoflavone from soybean - Google Patents.

-

The Structure of Isoflavones by 1D and 2D Homonuclear and Heteronuclear NMR Spectroscopy - Books. Available from: [Link]

-

A Fast HPLC Method for Analysis of Isoflavones in Soybean | Request PDF - ResearchGate. Available from: [Link]

-

Profiling and Quantification of Isoflavonoids in Kudzu Dietary Supplements by High-Performance Liquid Chromatography and Electrospray Ionization Tandem Mass Spectrometry - The University of Alabama at Birmingham. Available from: [Link]

-

Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing). Available from: [Link]

-

Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method - MDPI. Available from: [Link]

-

Bioactive Compounds, Antioxidant, Cytotoxic, and Genotoxic Investigation of the Standardized Liquid Extract from Eugenia involucrata DC. Leaves - MDPI. Available from: [Link]

-

Structure elucidation of a new isoflavone by exclusive use of 1H NMR measurements | Request PDF - ResearchGate. Available from: [Link]

-

A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes - Taylor & Francis. Available from: [Link]

-

Natural Bioactive Compounds Acting against Oxidative Stress in Chronic, Degenerative, and Infectious Diseases - NIH. Available from: [Link]

-

A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - MDPI. Available from: [Link]

-

Analysis of Soy Isoflavones in Powdered Extracts using the ACQUITY UPLC H-Class System | Waters. Available from: [Link]

-

Extraction Methods for the Isolation of Isoflavonoids from Plant Material - Semantic Scholar. Available from: [Link]

-

Transcriptome characterization and metabolite accumulation: novel insights into metabolite biosynthesis during Angiopteris fokiensis leaf development - NIH. Available from: [Link]

-

1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - MDPI. Available from: [Link]

-

Determination of Isoflavones in Soybean by LC/MS/MS - Agilent. Available from: [Link]

-

HPLC Analysis of lsoflavonoids and Other Phenolic Agents from Foods and from Human Fluids. Available from: [Link]

-

Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. Available from: [Link]

-

Bioactive Compounds in Different Buckwheat Species - MDPI. Available from: [Link]

-

Structure elucidation of flavonoids using 1D&2D NMR - YouTube. Available from: [Link]

-

((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone | C16H15FN6OS | CID 117604931. Available from: [Link]

-

Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC. Available from: [Link]

-

Detection of Isoflavones and Its Metabolites in Foods by DPiMS QT and LCMS-9030 - Shimadzu. Available from: [Link]

-

High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Available from: [Link]

-

Linking secondary metabolites to biosynthesis genes in the fungal endophyte Cyanodermella asteris: The anti-cancer bisanthraquinone skyrin - PubMed. Available from: [Link]

-

Cladrastis - Trees and Shrubs Online. Available from: [Link]

Sources

- 1. Japanese yellow-wood (Cladrastis platycarpa) - PictureThis [picturethisai.com]

- 2. JC Raulston Arboretum Plant Profiles [jcra.ncsu.edu]

- 3. PubChemLite - Fujikinetin (C17H12O6) [pubchemlite.lcsb.uni.lu]

- 4. Compound: FUJIKINETIN (CHEMBL485985) - ChEMBL [ebi.ac.uk]

- 5. Structure elucidation of a new isoflavone by exclusive use of ¹H NMR measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. agilent.com [agilent.com]

- 10. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]

- 11. scienggj.org [scienggj.org]

- 12. uab.edu [uab.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. books.rsc.org [books.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. Transcriptome characterization and metabolite accumulation: novel insights into metabolite biosynthesis during Angiopteris fokiensis leaf development - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Bioactive Landscape: A Technical Guide to 6-Methoxypseudobaptigenin and its Synonym Fujikinetin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Methoxypseudobaptigenin, an isoflavone also known by its synonym, Fujikinetin. While specific research on this compound is nascent, this document synthesizes the available information and extrapolates potential mechanisms of action and experimental approaches based on the broader understanding of isoflavones and methoxy-substituted flavonoids. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this molecule, particularly in the context of anticancer research.

Introduction: Unveiling 6-Methoxypseudobaptigenin (Fujikinetin)

6-Methoxypseudobaptigenin is a naturally occurring isoflavone, a class of polyphenolic compounds known for their diverse biological activities. It is crucial for researchers to recognize that 6-Methoxypseudobaptigenin and Fujikinetin are synonymous terms for the same chemical entity. This clarification is essential for conducting thorough literature searches and avoiding redundancy in research efforts.

| Identifier | Value |

| Synonyms | 6-Methoxypseudobaptigenin, Fujikinetin |

| CAS Number | 38965-66-1[1] |

| Molecular Formula | C17H12O6[1] |

| Molecular Weight | 312.27 g/mol [1] |

| Chemical Class | Isoflavone |

While extensive, specific research on 6-Methoxypseudobaptigenin's anticancer properties is limited, preliminary studies and the known activities of related compounds suggest it is a molecule of interest for further investigation. One study has suggested that a glycosylated form, 6'-methoxypseudobaptigenin-7-O-P-glucoside, may act as a DNA topoisomerase II poison, hinting at a potential mechanism for anticancer activity[2]. Additionally, in silico studies have identified Fujikinetin as a potential multi-targeted agent for diabetes[3].

The Landscape of Methoxy-Substituted Isoflavones in Cancer Research

The presence of a methoxy group on the flavonoid skeleton is known to influence the cytotoxic activity of these compounds in various cancer cell lines. This substitution can facilitate ligand-protein binding and activate downstream signaling pathways that lead to cell death[4]. The lipophilic nature imparted by methoxy groups can be a double-edged sword, potentially enhancing membrane permeability while sometimes reducing aqueous solubility[4]. Understanding the structure-activity relationships of methoxyflavones is crucial for designing and evaluating novel therapeutic agents.

Potential Anticancer Mechanisms of Action

Based on the known biological activities of related isoflavones and methoxy-substituted flavonoids, several potential anticancer mechanisms for 6-Methoxypseudobaptigenin can be hypothesized. These mechanisms often involve the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Modulation of Key Signaling Pathways

Flavonoids are known to interact with and modulate various signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many flavonoids have been shown to inhibit this pathway, leading to a reduction in tumor cell viability. The inhibition of PI3K/Akt signaling can prevent the phosphorylation of downstream targets, ultimately leading to cell cycle arrest and apoptosis[5][6].

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in many cancers. Some flavonoids have demonstrated the ability to inhibit the ERK1/2 pathway, thereby suppressing cancer cell growth and migration[7].

Figure 1: Hypothesized modulation of PI3K/Akt and MAPK/ERK signaling pathways by 6-Methoxypseudobaptigenin.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key markers of apoptosis that can be investigated include the activation of caspases (e.g., caspase-3, -8, -9) and the cleavage of poly (ADP-ribose) polymerase (PARP)[8][9]. Flavonoids have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family[2].

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell proliferation is a hallmark of cancer. Many chemotherapeutic agents, including some flavonoids, can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing. This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins[3][10][11].

Figure 2: Hypothesized induction of cell cycle arrest by 6-Methoxypseudobaptigenin.

Experimental Protocols for In Vitro Evaluation

To investigate the potential anticancer activities of 6-Methoxypseudobaptigenin, a series of well-established in vitro assays can be employed. These protocols provide a framework for assessing cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 6-Methoxypseudobaptigenin (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle distribution.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M)[12][13].

Protocol:

-

Cell Treatment: Treat cells with 6-Methoxypseudobaptigenin at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Western Blot Analysis

This technique is used to detect the expression of key proteins involved in the apoptotic pathway.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to apoptotic markers, one can assess the activation of the apoptotic cascade.

Protocol:

-

Protein Extraction: Treat cells with 6-Methoxypseudobaptigenin, harvest them, and lyse them in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Future Directions and Conclusion

The current body of scientific literature on 6-Methoxypseudobaptigenin (Fujikinetin) is limited, presenting a significant opportunity for novel research. The structural similarity of this isoflavone to other bioactive flavonoids with known anticancer properties provides a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on:

-

Comprehensive in vitro screening: Evaluating the cytotoxic effects of 6-Methoxypseudobaptigenin against a broad panel of cancer cell lines.

-

Mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

In vivo studies: Assessing the efficacy and safety of 6-Methoxypseudobaptigenin in preclinical animal models of cancer.

-

Pharmacokinetic and ADME studies: Determining the absorption, distribution, metabolism, and excretion properties of the compound.

References

-

Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide. PubMed. [Link]

-

Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia. NIH. [Link]

-

A Pharmacokinetic Analysis and Pharmacogenomic Study of 6-mercaptopurine. [Link]

-

glucosylated isoflavones as dna topoisomerase i1 poisons. [Link]

-

Fisetin inhibits the growth and migration in the A549 human lung cancer cell line via the ERK1/2 pathway. PMC. [Link]

-

6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. ResearchGate. [Link]

-

Exploring African Medicinal Plants for Potential Anti-Diabetic Compounds with the DIA-DB Inverse Virtual Screening Web Server. MDPI. [Link]

-

Cell cycle regulation CDKI & cell cycle arrest. YouTube. [Link]

-

Fisetin inhibits the activities of cyclin-dependent kinases leading to cell cycle arrest in HT-29 human colon cancer cells. PubMed. [Link]

-

Fusaproliferin, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines. PMC. [Link]

-

Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

-

Separable Cell Cycle Arrest and Immune Response Elicited through Pharmacological CDK4/6 and MEK Inhibition in RASmut Disease Models. PubMed. [Link]

-

Pharmacokinetics, Tolerability, and Biomarker Profile of the Neurokinin 3 Receptor Antagonist Fezolinetant in Healthy Japanese Individuals: A 2‐Part, Randomized, Phase 1 Study. PMC. [Link]

-

6-Mercaptopurine: cytotoxicity and biochemical pharmacology in human malignant T-lymphoblasts. PubMed. [Link]

-

Pharmacokinetics and distribution of 6-mercaptopurine administered intravenously in children with lymphoblastic leukaemia. PubMed. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

-

Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

-

Fusidic acid pharmacology, pharmacokinetics and pharmacodynamics. PubMed. [Link]

-

How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

-

Cytotoxicity and Inhibition of Lymphocyte Proliferation of Fasciculatin, a Linear Furanosesterterpene Isolated from Ircinia variabilis Collected from the Atlantic Coast of Morocco. PMC. [Link]

-

Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. PMC. [Link]

-

Botanical Adjuvants in Oncology: A Review on Natural Compounds in Synergy with Conventional Therapies as Next-Generation Enhancers of Breast Cancer Treatment. MDPI. [Link]

-

Butein suppresses cervical cancer growth through the PI3K/AKT/mTOR pathway. PubMed. [Link]

-

Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. [Link]

-

Individual and Combined Cytotoxic Effects of Co-Occurring Fumonisin Family Mycotoxins on Porcine Intestinal Epithelial Cell. MDPI. [Link]

-

Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid. PMC. [Link]

-

Cell-Based Assays. Biocompare. [Link]

-

Cell cycle arrest – Knowledge and References. Taylor & Francis. [Link]

-

Best protocol to collect mammalian cells for screening apoptosis markers using WB? [Link]

-

Cell Cycle Analysis. [Link]

-

Isolation, Characterization, In Vitro and In Silico Assessment of Undescribed Bioactive Constituents from Pterocarpus santalinus L. Heartwood. ACS Omega. [Link]

-

Inhibition of Cancer Derived Cell Lines Proliferation by Synthesized Hydroxylated Stilbenes and New Ferrocenyl-Stilbene Analogs. Comparison with Resveratrol. MDPI. [Link]

-

Bioactivity of genistein: A review of in vitro and in vivo studies. PubMed. [Link]

-

Fisetin induces G2/M phase arrest and caspase-mediated cleavage of p21Cip1 and p27Kip1 leading to apoptosis and tumor growth inhibition in HNSCC. PubMed. [Link]

-

The Protective Effect of Quercetin against the Cytotoxicity Induced by Fumonisin B1 in Sertoli Cells. PMC. [Link]

-